molecular formula C40H54O27 B7796862 D-(+)-Cellohexose eicosaacetate CAS No. 31873-40-2

D-(+)-Cellohexose eicosaacetate

Cat. No.: B7796862
CAS No.: 31873-40-2
M. Wt: 966.8 g/mol
InChI Key: NNLVGZFZQQXQNW-UHFFFAOYSA-N
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Description

Cellulose triacetate (CTA) is an advanced cellulose ester where at least 92% of the hydroxyl groups on the cellulose backbone are acetylated, resulting in a degree of substitution typically between 2.7 and 3.0 . This high level of acetylation yields a polymer with significant heat resistance, a high melting point (approximately 300°C), and excellent optical clarity . CTA is recognized for its biocompatibility, biodegradability, and low toxicity, making it a sustainable and safe material for a wide range of research applications . Its primary research value lies in its versatile mechanism of action as a structuring and separation material. As a membrane, CTA acts as a semi-permeable barrier for selective transport. It is a key material in forward osmosis processes and reverse osmosis for water purification, where its surface properties and charge dictate solute rejection and fouling behavior . In material science, CTA can be electrospun into nanofibers to create highly porous three-dimensional networks. These nanofibrous mats serve as excellent structuring agents for oils and as scaffolds in tissue engineering, where their high surface-area-to-volume ratio and porosity are critical for cell attachment and nutrient transport . Furthermore, its chiral recognition ability, derived from its crystalline helical structure, makes microcrystalline CTA a valuable stationary phase for the chromatographic separation of enantiomers . Key research applications include: 1) Membrane Technology : Development of forward osmosis, reverse osmosis, and dialysis membranes for water treatment, bioseparation, and biomedical devices . 2) Biomedical Research : Fabrication of electrospun nanofibers for wound dressings, drug delivery systems, and tissue engineering scaffolds, often leveraging its ability to be combined with active compounds like antibiotics or silver nanoparticles . 3) Advanced Materials : Design of sustainable, gel-like dispersions (e.g., for lubricants), functional textiles, and as a biodegradable alternative to synthetic polymers in composites . 4) Separation Science : Use in HPLC columns for the analytical and preparative resolution of a broad spectrum of chiral compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4,5-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLVGZFZQQXQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282264
Record name 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31873-40-2, 9012-09-3
Record name NSC25293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25293
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cellulose, triacetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cellulose, triacetate
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Chemical Reactions Analysis

Types of Reactions: Cellulose triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Cellulose Triacetate

Cellulose triacetate is synthesized through the acetylation of cellulose, where all three hydroxyl groups are replaced with acetyl groups. The synthesis methods can be categorized into two main types:

  • Homogeneous Methods : Involves dissolving cellulose in a solvent followed by acetylation.
  • Heterogeneous Methods : Involves using solid cellulose with acetylating agents.

Recent studies have explored various biomass sources for cellulose extraction, including agricultural residues such as sugarcane bagasse and date palm waste, leading to efficient synthesis routes with high yields of CTA .

Properties of Cellulose Triacetate

Cellulose triacetate exhibits several key properties that make it suitable for various applications:

  • Transparency : High optical clarity, making it ideal for optical devices.
  • Thermal Stability : Good thermal resistance allows for processing at elevated temperatures.
  • Biodegradability : Environmentally friendly, as it is derived from renewable resources.

Membranes

CTA is extensively used in membrane technology due to its selective permeability and mechanical strength. It is particularly effective in gas separation applications, such as:

ApplicationDescription
CO2/CH4 SeparationCTA membranes demonstrate high selectivity for CO2 over CH4, making them suitable for natural gas processing .
Water PurificationUsed in reverse osmosis membranes due to its filtration capabilities.

Packaging Films

CTA films are utilized in food packaging due to their excellent barrier properties against moisture and gases. They help extend the shelf life of food products while maintaining their quality.

Optical Devices

The optical clarity and transparency of CTA make it an ideal material for:

  • Lenses : Used in eyeglasses and camera lenses.
  • Displays : Employed in screens for electronic devices due to its light transmission properties.

Textile Industry

In textiles, CTA is used as a fiber blend or coating to enhance fabric properties such as:

  • Durability : Increases the strength and longevity of fabrics.
  • Water Resistance : Provides moisture resistance to textile products.

Case Study 1: Gas Separation Membranes

A study investigated the performance of CTA hollow fiber membranes for CO2/CH4 separation. The membranes exhibited a high permeability coefficient for CO2, demonstrating their potential in natural gas purification processes .

Case Study 2: Packaging Applications

Research highlighted the use of CTA films in food packaging, showing significant improvements in shelf life compared to traditional materials. The films effectively reduced oxygen transmission rates, preserving food quality over extended periods .

Comparison with Similar Compounds

Comparison with Similar Compounds

Degree of Substitution (DS) and Solubility

Property Cellulose Triacetate (CTA) Cellulose Diacetate (CDA) Cellulose Monoacetate (CMA)
DS Range 2.8–3.0 1.7–2.4 0.6–1.5
Solubility Chloroform, dichloromethane, acetic acid Acetone, dioxane Water, polar solvents
Hydroxyl Group Acetylation ≥92% ~75% ≤50%
  • Key Insight : CTA’s near-complete acetylation reduces hydrophilicity, limiting water solubility but enhancing compatibility with organic solvents. In contrast, CMA’s low DS enables water solubility, while CDA bridges these properties .

Thermal Stability

Property CTA CDA CMA
Onset Degradation (°C) 290–320 240–270 200–220
Max Weight Loss (°C) 370–400 300–340 250–290
Residue at 600°C (%) 10–15 20–25 25–30
  • Key Insight : CTA’s superior thermal resistance stems from its crystalline structure and acetylated backbone, which delays depolymerization compared to CDA and CMA .

Mechanical and Biodegradation Properties

Property CTA CDA CMA
Tensile Strength (MPa) 60–80 (pure); 110–130 (nanocomposite) 40–60 20–30
Biodegradation Rate Low (plasticizer-dependent) Moderate High
Crystallinity Reduced vs. cellulose Moderate High
  • Key Insight: CTA’s mechanical performance improves significantly with additives (e.g., 5% nanoclay boosts tensile strength by 81% ), whereas CMA’s high crystallinity limits processability .

Research Findings and Industrial Relevance

  • Biocompatibility : CTA’s homogeneous and asymmetric structures in dialysis membranes show minimal platelet activation, outperforming cellulose-based alternatives .
  • Optical Properties : CTA films exhibit low birefringence and high transparency, critical for LCD screens .

Biological Activity

Cellulose triacetate (CTA) is a derivative of cellulose, widely recognized for its applications in various fields, including pharmaceuticals, food packaging, and environmental science. This article delves into the biological activity of cellulose triacetate, exploring its synthesis, characterization, and potential applications based on recent research findings.

Synthesis and Characterization

Cellulose triacetate is synthesized through the acetylation of cellulose, which can be derived from natural sources such as the lignocellulosic parts of plants. For instance, a study highlighted the synthesis of CTA from date palm waste (Phoenix dactylifera L.), showcasing its potential as a sustainable resource . The characterization of CTA involves various spectroscopic techniques to determine its structural properties.

Table 1: Functional Group Assignments in Cellulose Triacetate

Functional GroupWavenumber (cm1^{-1}) for CTA-1Wavenumber (cm1^{-1}) for CTA-2
ν OH (hydrogen bonding)3335-
ν CH28972940
C=O stretching-1740
H2_2O absorbed16451635
δ CH2_214301425

The data indicates significant peaks corresponding to various functional groups, confirming the successful synthesis of cellulose triacetate with distinct properties based on the source material and reaction conditions .

Antimicrobial Properties

Research has demonstrated that cellulose triacetate possesses antimicrobial properties when combined with essential oils. A study investigated the effectiveness of cellulose acetate films containing essential oils against various pathogens. The results indicated that these films exhibited significant antimicrobial activity, suggesting potential applications in food packaging and medical devices .

Biocompatibility and Toxicity

The biocompatibility of cellulose triacetate is critical for its use in biomedical applications. Studies have shown that CTA is generally well-tolerated by cells, making it suitable for drug delivery systems. However, exposure to solvents used in its production, such as methylene chloride, has raised concerns regarding toxicity. A mortality study involving workers exposed to methylene chloride emphasized the need for careful handling and assessment of risks associated with CTA production .

Case Studies

  • Electrospun Nanofibers : A recent study explored the production of electrospun cellulose triacetate nanofibers. These nanofibers demonstrated excellent mechanical properties and could be used as thickening agents in various applications. The research highlighted the relationship between fiber concentration and mechanical performance .
  • Polymer Inclusion Membranes : Another study utilized cellulose triacetate in polymer inclusion membranes for environmental monitoring. The membranes effectively measured mercury levels in water, showcasing CTA's utility in environmental applications .

Research Findings

Recent findings underscore the versatility of cellulose triacetate in both biological and environmental contexts. Its ability to form gel-like dispersions at varying concentrations indicates potential use as a thickening agent or stabilizer in formulations . Additionally, the incorporation of ionic liquids into CTA matrices has been explored to enhance its properties further .

Q & A

Basic Research Questions

Q. How is cellulose triacetate synthesized, and what methods are used to confirm its degree of substitution (DS)?

  • Methodology : CTA is synthesized via acetylation of cellulose using acetic anhydride and sulfuric acid as a catalyst. To confirm DS, titration is a standard method: acetyl content is calculated by saponification with NaOH and back-titration with HCl . For higher accuracy, FTIR spectroscopy correlates specific peak ratios (e.g., C=O stretch at 1748 cm⁻¹) with DS values using polynomial fitting, achieving <2.31% error . Hydrolysis of CTA (to reduce DS for solubility) is also a critical validation step .

Q. What distinguishes cellulose triacetate from secondary cellulose acetate in terms of structure and properties?

  • Methodology : CTA (DS ~2.9–3.0) is fully acetylated, while secondary acetate (DS 2.0–2.6) results from partial hydrolysis. Structural differences are confirmed via acetyl content assays and FTIR, where CTA lacks O-H stretches (3484 cm⁻¹) due to complete esterification . Solubility tests in acetone further differentiate them, as CTA is insoluble unless hydrolyzed .

Q. How can researchers ensure the chemical stability of cellulose triacetate during long-term storage?

  • Methodology : Stability testing involves accelerated aging under controlled humidity and temperature. Studies show CTA retains integrity for >300 years under recommended conditions (cool/dry storage). Analytical techniques like tensile strength measurements and FTIR track degradation (e.g., ester bond hydrolysis) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the heterogeneous acetylation kinetics of cellulose triacetate?

  • Methodology : Heterogeneous acetylation follows a second-order kinetic model at DS >2.0. Reaction rates are monitored via FTIR peak ratios (e.g., C=O absorbance) over time. Variables include catalyst concentration, temperature, and cellulose accessibility. Statistical models (e.g., ANOVA) validate reproducibility .

Q. How does nanoclay incorporation affect the mechanical and thermal properties of CTA nanocomposites?

  • Methodology : Nanocomposites are prepared by blending CTA with nanoclay (5% w/w). SEM confirms uniform dispersion. Mechanical properties (tensile strength, Young’s modulus) are tested via ASTM standards, showing improvements up to 93% with nanoclay. Thermal conductivity is measured using differential scanning calorimetry (DSC) .

Q. How can contradictions in DS values from titration versus FTIR methods be resolved?

  • Methodology : Titration may overestimate DS due to residual acetic acid, while FTIR requires calibration with standardized samples. Cross-validation via hydrolysis yield (e.g., comparing theoretical vs. actual acetyl content) resolves discrepancies. Error margins <2.5% indicate reliable FTIR models .

Q. What strategies optimize the chromatographic separation of enantiomers using CTA-based stationary phases?

  • Methodology : Microcrystalline CTA (15–25 µm particles) is packed into HPLC columns. Separation efficiency is tested using chiral analytes (e.g., amino acids). Variables include solvent polarity (tetrachloroethane) and flow rate. Retention times and peak resolution are compared with commercial columns .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting data on CTA’s hydrolytic degradation rates across studies?

  • Methodology : Meta-analysis of degradation studies (e.g., Arrhenius plots) accounts for variables like humidity, pH, and sample purity. Statistical tools (e.g., regression analysis) identify outliers. Long-term stability predictions require normalized degradation rates from accelerated aging .

Q. What statistical approaches validate the reproducibility of DS measurements in CTA synthesis?

  • Methodology : Triplicate assays with standard deviations <1% confirm precision. Bland-Altman plots compare titration and FTIR results. Multivariate analysis (e.g., PCA) identifies dominant variables (e.g., reaction time, catalyst volume) affecting DS .

Tables for Key Parameters

Property Method Typical Value Reference
DS of CTATitration/FTIR2.85–3.00
Thermal Conductivity (CTA)DSC0.15–0.25 W/m·K
O-H Stretch (FTIR)Absorbance at 3484 cm⁻¹Absent in CTA
Hydrolysis Yield (DS 2.9→2)Gravimetric Analysis~30% Acetyl Loss

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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D-(+)-Cellohexose eicosaacetate
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D-(+)-Cellohexose eicosaacetate

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